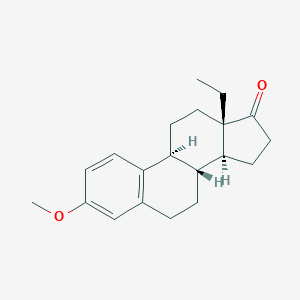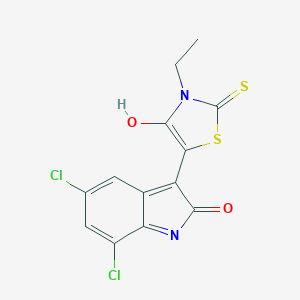
Fluocinolonacetonid-21-Aldehyd
Übersicht
Beschreibung
Fluocinolone acetonide 21-aldehyde (FAA) is a synthetic glucocorticoid steroid with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, such as in the study of gene expression, cell signaling, and protein-protein interactions. Its use in scientific research is due to its ability to act as a potent and selective agonist of the glucocorticoid receptor. In
Wissenschaftliche Forschungsanwendungen
Anti-entzündliche Anwendungen
Fluocinolonacetonid: ist ein starkes Glukokortikoid, das hauptsächlich wegen seiner entzündungshemmenden Eigenschaften eingesetzt wird . Es ist wirksam bei der Behandlung verschiedener Hauterkrankungen, darunter Ekzeme und seborrhoische Dermatitis. Die Fähigkeit der Verbindung, Entzündungen zu reduzieren, macht sie zu einem wertvollen Bestandteil dermatologischer Behandlungen.
Behandlung von Gesichtsmelasma
Die Verbindung wurde in Kombination mit anderen Wirkstoffen wie Hydrochinon und Tretinoin zur Behandlung von mittelschwerem und schwerem Gesichtsmelasma eingesetzt . Klinische Studien haben eine signifikante Wirksamkeit bei der Reduzierung des Erscheinungsbildes von Melasma gezeigt, einer häufigen Hyperpigmentierungserkrankung.
Management der diabetischen Retinopathie
Fluocinolonacetonid: findet Anwendung bei der Behandlung der diabetischen Retinopathie . Seine entzündungshemmende Wirkung ist vorteilhaft bei der Behandlung dieser Erkrankung, die bei Patienten mit Diabetes zu Sehverlust führen kann.
Nicht-infektiöse Uveitis
Die Verbindung wird bei der Behandlung von nicht-infektiöser Uveitis eingesetzt, einer entzündlichen Erkrankung, die die Uvea des Auges betrifft . Es hilft, Entzündungen zu reduzieren und ein Wiederauftreten der Krankheit zu verhindern.
Verbesserung der Synthese und Bio-Fermentation
Jüngste Forschungen konzentrierten sich auf die Verbesserung der Synthese von Fluocinolonacetonid durch Bio-Fermentation . Diese neue Methode bietet einen effizienteren und umweltfreundlicheren Ansatz zur Herstellung der Verbindung, der für ihre breite Palette von Anwendungen entscheidend ist.
Pro-Drug-Aktivierung für topische Kortikosteroide
Studien haben die Solvolyse-Kinetik von neu synthetisierten Fluocinolonacetonid-C-21-Estern als in-vitro-Modell für die Aktivierung von Pro-Drugs untersucht . Diese Forschung ist von Bedeutung für die Entwicklung topischer Kortikosteroide mit verbesserten therapeutischen Profilen.
Wirkmechanismus
Target of Action
Fluocinolone acetonide 21-aldehyde, a synthetic hydrocortisone derivative , primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects various physiological systems such as immune response, metabolism, and behavior .
Mode of Action
Fluocinolone acetonide 21-aldehyde interacts with its target by binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA-bound receptor then interacts with basic transcription factors, causing an increase in the expression of specific target genes .
Biochemical Pathways
The biochemical pathways affected by Fluocinolone acetonide 21-aldehyde are primarily related to inflammation and metabolism. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
Fluocinolone acetonide 21-aldehyde exhibits a steady-state human aqueous concentration of approximately 1 ng/mL . It releases a submicrogram (0.2 µg/day) dose, providing a near-zero order kinetic profile . This 3-year duration of release is currently possible only with non-bioerodable technology . The drug is metabolized in the liver, primarily via CYP3A4-mediated processes .
Result of Action
The molecular and cellular effects of Fluocinolone acetonide 21-aldehyde’s action are primarily anti-inflammatory and antipruritic. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Action Environment
The action, efficacy, and stability of Fluocinolone acetonide 21-aldehyde can be influenced by various environmental factors. For instance, the presence of inflammation or occlusion can increase the absorption of the drug . Moreover, the drug’s high lipophilicity suggests that its distribution and action might be affected by the lipid content of the target tissues.
Safety and Hazards
Zukünftige Richtungen
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide, which has been used extensively in dermatological preparations and has also been investigated thoroughly for its use in implantable corticosteroid devices . This suggests potential future directions in the development of new dermatological treatments and drug delivery systems.
Biochemische Analyse
Biochemical Properties
Fluocinolone Acetonide 21-aldehyde, like its parent compound, is likely to interact with various biomolecules in the body. As a corticosteroid, it may interact with glucocorticoid receptors, which are present in almost every cell in the body . These interactions can influence a variety of biochemical reactions, including the regulation of inflammation and immune responses .
Cellular Effects
The cellular effects of Fluocinolone Acetonide 21-aldehyde are likely to be similar to those of other corticosteroids. It may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways . For instance, it could potentially reduce inflammation by downregulating the expression of pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of Fluocinolone Acetonide 21-aldehyde is likely to involve binding to glucocorticoid receptors, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, changes in cell signaling, and other effects at the molecular level .
Eigenschaften
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWMUJNRGHHA-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157578 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13242-30-3 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



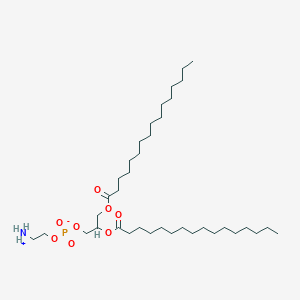



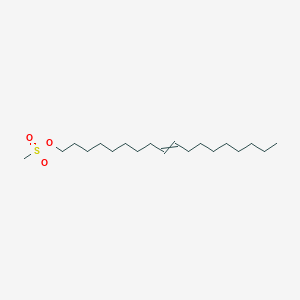
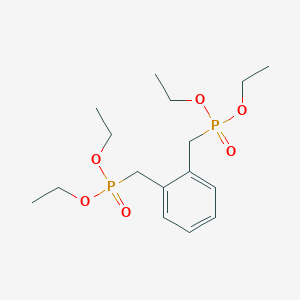
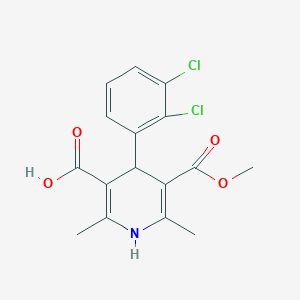
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
